2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose
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Overview
Description
2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is an important derivative of D-glucopyranose, modified to include acetamido and isopropylidene groups. Its structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and glycoscience.
Synthesis Analysis
The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucopyranose, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, utilizes glycosyl donors that favor the formation of specific glycosidic linkages. Methods involve the use of azido glycosyl halides for stereospecific synthesis and efficient strategies for converting D-mannose derivatives into the desired glucopyranose derivatives through various chemical reactions, including azidonitration and displacement reactions (Pavliak & Kováč, 1991).
Molecular Structure Analysis
High-resolution mass spectrometry and crystalline structure analysis have been employed to detail the molecular structure of 2-acetamido-2-deoxy-D-glucopyranose derivatives. These studies reveal the fragmentation pathways and conformational details of these molecules, providing insight into their chemical behavior and reactivity (Dougherty et al., 1973).
Chemical Reactions and Properties
2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose and its derivatives undergo various chemical reactions, including glycosylation, phosphorylation, and nucleophilic displacement reactions. These reactions are critical for extending the molecule's utility in synthesizing complex glycoconjugates and exploring its interactions with biological molecules (Bundle & Jennings, 1974).
Physical Properties Analysis
The physical properties of 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, such as solubility, melting point, and crystal structure, are influenced by its functional groups and stereochemistry. These properties are essential for its application in chemical synthesis and for understanding its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards different chemical agents, stability under various conditions, and its role as a precursor in the synthesis of glycosidic bonds, highlight its importance in organic synthesis and medicinal chemistry. The ability to modify its structure and introduce different functional groups makes it a versatile tool for constructing complex molecules.
For further detailed exploration and specific examples of synthesis methods, molecular analyses, and applications of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, the cited references provide comprehensive insights (Cai, Ling, & Bundle, 2009).
Scientific Research Applications
Synthesis and Adjuvant Activity in Bacterial Peptidoglycan Derivatives : A study by Merser, Sinaỹ, and Adam (1975) described the synthesis of bacterial peptidoglycan derivatives using 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose. They found that certain synthesized compounds exhibited adjuvant activity, highlighting potential applications in immunology and vaccine development (Merser, Sinaỹ, & Adam, 1975).
Development of Thio-Derivatives for Chemical Synthesis : Hasegawa, Kawai, Kasugai, and Kiso (1978) synthesized 2-acetamido-2-deoxy-5-thio-d-glucopyranose from a derivative of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, showcasing its utility in creating novel chemical entities for research and potential therapeutic applications (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
Use in O-Glycopeptide Synthesis : Jensen, Hansen, Venugopal, and Bárány (1996) explored the synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranose O-Glycopeptides, demonstrating its significance in the study of nuclear and cytoplasmic proteins. This has implications for understanding protein functions and interactions (Jensen, Hansen, Venugopal, & Bárány, 1996).
Synthesis of Glycopeptides and Glycoconjugates : Pertel, Kakayan, and Seryi (2018) discussed the synthesis of glycopeptides and glycoconjugates using 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a compound related to 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose. This research contributes to the development of new biomolecules for medical and biochemical applications (Pertel, Kakayan, & Seryi, 2018).
properties
IUPAC Name |
N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSNVBRWHNOPEI-WWGUJXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose |
Citations
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